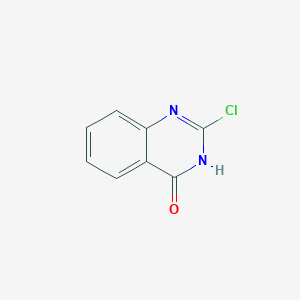

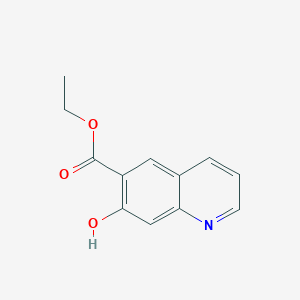

![molecular formula C9H12N4OS B1460025 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926194-82-3](/img/structure/B1460025.png)

2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Vue d'ensemble

Description

“2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of thiazolo[4,5-d]pyrimidin-7-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7-ones involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazolo[4,5-d]pyrimidin-7-one core . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Chemical Reactions Analysis

The chemical properties of these compounds are characterized by their high reactivity towards various electrophilic reagents . This is due to the presence of an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization .

Applications De Recherche Scientifique

For each application, researchers would typically:

Scientific Field: Materials Science & Bioelectronics

Application Summary

The compound is used in the creation of a novel hybrid material known as polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA). This material has robust mechanical strength, electrical performance, and biocompatibility .

Methods of Application or Experimental Procedures

The integration of polypyrrole/poly (3-dodecylthiophene) (PPy/PDDT) with polyacrylamide (PAAm) forms a distinctive aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid .

Results or Outcomes

The PPDA hybrid exhibits significantly enhanced electrical conductivity with a fivefold increase up to 1.6 S/m. It also shows remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g . Moreover, the PPDA hybrid maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles . In vitro tests confirm the PPDA hybrid’s excellent biocompatibility, making it a promising material for flexible bioelectronic applications .

Orientations Futures

The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The thiazolo[4,5-d]pyrimidin-7-ones, due to their promising anticancer activity, represent an interesting class of compounds for future research .

Propriétés

IUPAC Name |

2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPPSCFFPQXAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)

![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)

![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)